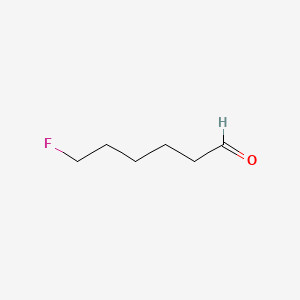

6-Fluorohexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDORMVUFPWKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190754 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-33-1 | |

| Record name | Hexanal, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluorohexanal (CAS No. 373-33-1): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of 6-Fluorohexanal, a fluorinated aliphatic aldehyde with potential applications in medicinal chemistry and organic synthesis.

This guide compiles available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential reactivity and role in drug discovery.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its polarity, lipophilicity, and metabolic stability, making it a compound of interest in the design of novel bioactive molecules.[1][2]

| Property | Value | Source |

| CAS Number | 373-33-1 | [3][4] |

| Molecular Formula | C₆H₁₁FO | [3][4] |

| Molecular Weight | 118.15 g/mol | [4] |

| Boiling Point | 149.7 °C at 760 mmHg | [3] |

| Density | 0.906 g/cm³ | [3] |

| Flash Point | 57.9 °C | [3] |

| Refractive Index | 1.38 | [3] |

| LogP | 1.71520 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 6-fluorohexan-1-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[4][5]

Experimental Protocol: Swern Oxidation of 6-fluorohexan-1-ol

This protocol is based on the general principles of the Swern oxidation.[4][5][6]

Materials:

-

6-fluorohexan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, magnetic stirrer)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 10-15 minutes.

-

Addition of the Alcohol: Dissolve 6-fluorohexan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

-

Addition of Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature over 1-2 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Caption: Workflow for the Swern Oxidation of 6-fluorohexan-1-ol.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following key signals:

-

Aldehydic Proton (CHO): A triplet around δ 9.8 ppm, coupled to the adjacent methylene group.

-

Fluorinated Methylene Group (CH₂F): A triplet of triplets around δ 4.5 ppm, due to coupling with both the adjacent methylene group and the fluorine atom.

-

Methylene Groups (CH₂): A series of multiplets in the region of δ 1.4-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 202 ppm.

-

Fluorinated Carbon (CH₂F): A doublet around δ 84 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Aliphatic Carbons (CH₂): Signals in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm⁻¹.[7][8]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[8]

-

C-F Stretch: A strong absorption in the region of 1100-1000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands in the 2960-2850 cm⁻¹ region.[9][10]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 118 would be expected. Common fragmentation patterns for aldehydes include the loss of H (M-1), CHO (M-29), and alpha-cleavage.[11][12]

Reactivity and Potential Applications in Drug Discovery

This compound, as an aldehyde, can undergo a variety of chemical transformations, making it a potentially useful building block in organic synthesis.

Key Reactions

-

Wittig Reaction: Reaction with a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) can convert the aldehyde into a terminal alkene. This is a fundamental carbon-carbon bond-forming reaction.[2][13]

-

Grignard Reaction: Addition of a Grignard reagent (e.g., ethylmagnesium bromide) will yield a secondary alcohol. This provides a route to more complex chiral molecules.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new carbon-nitrogen bond, a common transformation in the synthesis of pharmaceutical compounds.

-

Oxidation: this compound can be oxidized to the corresponding 6-fluorohexanoic acid.

-

Reduction: Reduction with a mild reducing agent like sodium borohydride will yield 6-fluorohexan-1-ol.

Caption: Potential chemical transformations of this compound.

Relevance in Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] While there is limited publicly available information on the specific biological activities of this compound, its structure as a fluorinated aliphatic aldehyde suggests its potential as:

-

A Building Block for Fluorinated Analogues: It can serve as a starting material for the synthesis of more complex fluorinated molecules with potential therapeutic applications.[3][14]

-

A Chemical Probe: Its reactivity could be exploited in the design of chemical probes to study biological pathways or enzyme activities.

-

An Intermediate in API Synthesis: Fluorinated aldehydes are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5]

Further research is required to fully elucidate the biological profile and potential therapeutic applications of this compound and its derivatives. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential of this fluorinated building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. innospk.com [innospk.com]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]

Physical and chemical properties of 6-Fluorohexanal

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Fluorohexanal, catering to researchers, scientists, and professionals in drug development. This document collates available data, outlines plausible experimental protocols, and visualizes key chemical processes.

Core Properties of this compound

This compound is a fluorinated aliphatic aldehyde. The presence of a fluorine atom significantly influences its chemical reactivity and physical properties, making it a compound of interest in various synthetic applications, including the development of novel pharmaceuticals.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. Note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁FO | PubChem[1] |

| Molecular Weight | 118.15 g/mol | PubChem[1] |

| CAS Number | 373-33-1 | PubChem[1] |

| Boiling Point | 65-68 °C (at 12 Torr) | ChemicalBook[2] |

| Density (Predicted) | 0.906 ± 0.06 g/cm³ | ChemicalBook[2] |

| Flash Point | Not Available | |

| Solubility | Not Available |

Chemical and Spectroscopic Properties

The chemical properties of this compound are largely defined by the aldehyde functional group and the terminal fluorine atom. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the fluorine atom imparts increased polarity and can influence the acidity of adjacent protons.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C(CCC=O)CCF | PubChem[1] |

| InChI | InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | PubChem[1] |

| XLogP3-AA (Predicted) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis of this compound

A common and efficient method for the synthesis of aldehydes from primary alcohols is through oxidation. The Swern oxidation is a well-established method that uses mild conditions and is tolerant of many functional groups, making it a suitable choice for the preparation of this compound from its corresponding alcohol, 6-fluoro-1-hexanol.

Experimental Protocol: Swern Oxidation of 6-fluoro-1-hexanol

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

-

6-fluoro-1-hexanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (1.2 eq.) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 6-fluoro-1-hexanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes at this temperature.

-

Base Addition: Add triethylamine (5.0 eq.) dropwise to the flask. The reaction mixture may become thick. Continue stirring at -78 °C for 30 minutes.

-

Quenching and Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound using the Swern oxidation protocol.

Chemical Reactivity and Potential Applications

Reactivity Profile

As an aliphatic aldehyde, this compound is expected to undergo reactions typical of this functional group, including:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.

-

Oxidation: this compound can be readily oxidized to the corresponding carboxylic acid, 6-fluorohexanoic acid, using common oxidizing agents.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 6-fluoro-1-hexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: In the presence of an amine and a reducing agent, this compound can be converted to a variety of substituted amines.

The presence of the fluorine atom can modulate the reactivity of the aldehyde group through its strong electron-withdrawing inductive effect.

Applications in Drug Discovery

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. While specific applications of this compound in drug development are not widely reported, its bifunctional nature (an aldehyde for further chemical modification and a fluoroalkyl chain) makes it a potentially valuable building block.

A hypothetical application could involve its use as a precursor for the synthesis of fluorinated analogs of biologically active molecules. For instance, it could be used in the synthesis of enzyme inhibitors where the fluorinated tail interacts with a specific hydrophobic pocket of the enzyme.

Caption: A logical diagram illustrating the potential use of this compound as a starting material for generating a library of fluorinated compounds for drug discovery screening.

Safety and Handling

-

Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Aldehydes can be irritating to the skin and eyes. Wear appropriate gloves and safety glasses.

-

Flammability: While the flash point is not definitively reported, it should be treated as a flammable liquid. Keep away from ignition sources.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a fluorinated aldehyde with potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible synthetic and application pathways based on established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in the development of new chemical entities.

References

Potential Applications of 6-Fluorohexanal in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 6-Fluorohexanal, a terminally fluorinated aliphatic aldehyde, represents a versatile yet underutilized building block in organic synthesis. Its bifunctional nature, possessing a reactive aldehyde group and a terminal fluorine atom, opens avenues for the synthesis of a diverse array of fluorinated compounds. This technical guide explores the potential applications of this compound in key organic transformations, providing detailed experimental protocols and conceptual frameworks for its utilization in research and drug development. Due to a lack of specific literature precedents for this compound, the following applications and protocols are based on well-established transformations of analogous aldehydes and serve as a guide to its potential in synthetic chemistry.

Core Synthetic Transformations

The aldehyde functionality in this compound is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The inertness of the terminal C-F bond under many reaction conditions allows for the selective transformation of the aldehyde.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. Reacting this compound with a phosphorus ylide can generate a variety of terminally fluorinated alkenes, which are valuable precursors for further functionalization.

Experimental Protocol: Synthesis of 1-Fluoro-6-heptene via Wittig Reaction

-

Preparation of the Wittig Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise to the suspension with vigorous stirring.

-

Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x portions).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-fluoro-6-heptene.

Data Presentation

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| This compound | Methyltriphenylphosphonium bromide / n-BuLi | 1-Fluoro-6-heptene | 75-90% |

| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 8-fluoro-2-octenoate | 80-95% (E-isomer favored) |

Logical Workflow for Wittig Reaction

Caption: Workflow for the synthesis of 1-fluoro-6-heptene from this compound.

Nucleophilic Addition of Organometallics: Grignard Reaction

Grignard reagents readily add to aldehydes to form secondary alcohols. The reaction of this compound with various Grignard reagents provides access to a range of 1-fluoro-substituted secondary alcohols, which are important chiral building blocks.

Experimental Protocol: Synthesis of 1-Fluoro-6-phenyl-6-hexanol

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Grignard Reagent: If not commercially available, prepare the Grignard reagent (e.g., phenylmagnesium bromide) in situ by adding the corresponding aryl or alkyl halide (1.2 equivalents) in anhydrous diethyl ether or THF to a stirred suspension of magnesium turnings (1.3 equivalents).

-

Reaction: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x portions).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude alcohol by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation

| Reactant 1 | Grignard Reagent | Product | Typical Yield |

| This compound | Phenylmagnesium bromide | 1-Fluoro-6-phenyl-6-hexanol | 80-95% |

| This compound | Ethylmagnesium bromide | 3-(Fluoromethyl)heptan-2-ol | 85-95% |

| This compound | Vinylmagnesium bromide | 1-Fluorooct-1-en-7-ol | 70-85% |

Signaling Pathway for Grignard Addition

Caption: Conceptual pathway for Grignard addition to this compound.

Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines. This compound can be reacted with ammonia, primary, or secondary amines in the presence of a reducing agent to form the corresponding 6-fluorohexylamines. These products are of interest in medicinal chemistry as fluorinated analogues of bioactive amines.

Experimental Protocol: Synthesis of N-Benzyl-6-fluorohexylamine

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzylamine (1.05 equivalents) in methanol or dichloromethane.

-

Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction with water. If the solvent is dichloromethane, separate the layers. If methanol, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude amine can be purified by column chromatography or by acid-base extraction.

Data Presentation

| Amine Source | Reducing Agent | Product | Typical Yield |

| Benzylamine | NaBH(OAc)₃ | N-Benzyl-6-fluorohexylamine | 80-90% |

| Ammonia (as NH₄Cl) | NaBH₃CN | 6-Fluorohexylamine | 60-75% |

| Morpholine | NaBH(OAc)₃ | 4-(6-Fluorohexyl)morpholine | 85-95% |

Experimental Workflow for Reductive Amination

Caption: General workflow for the synthesis of amines via reductive amination.

Conclusion

This compound is a promising, albeit underexplored, building block for the synthesis of valuable fluorinated compounds. Its utility in fundamental organic transformations such as olefination, Grignard addition, and reductive amination allows for the straightforward incorporation of a fluorinated hexyl chain into a wide variety of molecular scaffolds. The protocols and conceptual workflows provided in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the synthetic potential of this versatile reagent. Further exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the creation of new chemical entities with unique and beneficial properties.

6-Fluorohexanal: A Versatile Building Block for the Synthesis of Advanced Fluorinated Molecules

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 6-fluorohexanal stands out as a versatile and valuable intermediate for the synthesis of a wide range of complex fluorinated molecules. This technical guide provides an in-depth overview of this compound, including its synthesis, key reactions, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless liquid with a molecular formula of C₆H₁₁FO and a molecular weight of 118.15 g/mol .[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁FO | [1][2] |

| Molecular Weight | 118.15 g/mol | [1][2] |

| Boiling Point | 65-68 °C at 12 Torr | [3] |

| Density | 0.906 g/cm³ (Predicted) | [3] |

| CAS Number | 373-33-1 | [1][2] |

Synthesis of this compound

This compound is most commonly synthesized through the oxidation of its corresponding primary alcohol, 6-fluorohexan-1-ol. Several oxidation methods are suitable for this transformation, with the Dess-Martin periodinane (DMP) oxidation and Swern oxidation being popular choices due to their mild reaction conditions and high yields.[4]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes.[4][5]

Experimental Protocol: Synthesis of this compound via Dess-Martin Oxidation

Materials:

-

6-Fluorohexan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 6-fluorohexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Yield: While a specific yield for this reaction is not cited in the provided search results, Dess-Martin oxidations typically proceed in high yields, often exceeding 90%.[4]

Caption: Oxidation of 6-fluorohexan-1-ol to this compound.

This compound as a Building Block in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile precursor for a variety of chemical transformations, enabling the introduction of the fluorohexyl moiety into more complex molecules. Key reactions include the Wittig reaction for alkene synthesis and reductive amination for the formation of fluorinated amines.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. This reaction is particularly useful for the synthesis of fluorinated alkenes from this compound.

Experimental Protocol: Synthesis of a Fluorinated Alkene via Wittig Reaction

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Schlenk line or inert atmosphere setup

-

Round-bottom flasks

-

Syringes

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a round-bottom flask.

-

Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep orange or yellow, indicating the formation of the ylide.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated alkene.

Expected Product and Yield: The reaction with methyltriphenylphosphonium bromide would yield 7-fluorohept-1-ene. While a specific yield is not available in the search results, Wittig reactions generally provide moderate to good yields.

Caption: General scheme of the Wittig reaction with this compound.

Reductive Amination

Reductive amination is a two-step process that converts aldehydes or ketones into amines. It involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This method allows for the synthesis of a wide variety of primary, secondary, and tertiary fluorinated amines from this compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation.[6]

Experimental Protocol: Synthesis of a Fluorinated Amine via Reductive Amination

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a stirred solution of this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2 eq) in one portion.

-

If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzyl-6-fluorohexylamine.

Expected Yield: Reductive aminations with sodium triacetoxyborohydride are known to give consistently high yields.[6]

Caption: General pathway for the reductive amination of this compound.

Applications in Drug Discovery and Agrochemicals

The fluorohexyl moiety introduced via this compound can be a valuable addition to bioactive molecules. For instance, in the synthesis of fluorinated analogs of insect pheromones, the presence of fluorine can alter the molecule's volatility and interaction with insect receptors.[1][7][8] In medicinal chemistry, the incorporation of a fluoroalkyl chain can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, thereby positively impacting the pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of fluorinated molecules. Its straightforward synthesis from 6-fluorohexan-1-ol and its reactivity in key chemical transformations such as the Wittig reaction and reductive amination make it an attractive starting material for researchers in drug discovery, agrochemicals, and materials science. The detailed experimental protocols provided in this guide offer a practical starting point for the utilization of this compound in the development of novel fluorinated compounds with tailored properties. Further exploration of its reactivity will undoubtedly continue to expand its applications in the ever-evolving field of fluorine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexanal, 6-fluoro- | C6H11FO | CID 9769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 373-33-1 [chemicalbook.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated analogs of aldehyde components of boll weevil pheromone : Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

The Role of Fluorine in the Properties of 6-Fluorohexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-fluorohexanal, a fluorinated aliphatic aldehyde. It explores the influence of the terminal fluorine atom on the molecule's physicochemical properties, reactivity, and potential applications in the field of drug development. This document also presents a comparative analysis with its non-fluorinated analog, hexanal, to highlight the unique characteristics imparted by fluorination.

Physicochemical Properties: A Comparative Analysis

The introduction of a fluorine atom at the C-6 position of hexanal significantly alters its physical properties. The high electronegativity of fluorine creates a strong C-F bond and introduces a dipole moment at the terminus of the alkyl chain, influencing intermolecular forces and bulk properties. A summary of the key physicochemical properties of this compound and hexanal is presented in Table 1 for direct comparison.

| Property | This compound | Hexanal | Reference |

| Molecular Formula | C₆H₁₁FO | C₆H₁₂O | [1] |

| Molecular Weight ( g/mol ) | 118.15 | 100.16 | [1][2] |

| Boiling Point (°C) | 149.7 | 130-131 | [2][3] |

| Density (g/cm³) | 0.906 | 0.816 (at 20°C) | [2][3] |

| Refractive Index | 1.38 | 1.4035 (at 20°C) | [2][3] |

| Flash Point (°C) | 57.9 | 32 (90°F) | [3][4] |

| Melting Point (°C) | Not available | -56 | [2] |

| Calculated LogP | 1.715 | 1.8 | [3][4] |

| Water Solubility | Not available | 6 g/L (at 20°C) | [4] |

Key Observations:

-

Boiling Point: The boiling point of this compound is significantly higher than that of hexanal. This can be attributed to the increased molecular weight and the introduction of a dipole moment by the fluorine atom, leading to stronger intermolecular dipole-dipole interactions.

-

Density: this compound is denser than hexanal, a common trend observed when replacing hydrogen with the heavier fluorine atom.[2][3]

-

Flash Point: The flash point of this compound is considerably higher than that of hexanal, indicating it is less flammable.[3][4]

The Influence of Fluorine on Carbonyl Reactivity

The primary site of reactivity in aldehydes is the electrophilic carbonyl carbon. The presence of a highly electronegative fluorine atom at the end of the alkyl chain in this compound exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain, leading to a slight increase in the partial positive charge on the carbonyl carbon compared to hexanal.[5] This enhanced electrophilicity makes this compound potentially more susceptible to nucleophilic attack.[5][6]

Caption: Inductive effect of fluorine in this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

This compound (Predicted): A strong absorption band is expected in the region of 1725-1740 cm⁻¹ due to the C=O stretch of the aldehyde. The C-H stretch of the aldehyde proton should appear as a pair of weak bands between 2700 and 2900 cm⁻¹. The C-F bond will exhibit a strong absorption in the 1000-1100 cm⁻¹ region.

-

Hexanal (Experimental): Shows a characteristic strong C=O stretching band at 1725 cm⁻¹ and C-H stretching bands between 2700 cm⁻¹ and 2900 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted for this compound):

-

The aldehyde proton (CHO) is expected to be a triplet around δ 9.8 ppm.

-

The methylene group adjacent to the fluorine atom (-CH₂F) will appear as a triplet of doublets around δ 4.5 ppm due to coupling with both the adjacent methylene protons and the fluorine atom.

-

The remaining methylene groups will show complex multiplets in the δ 1.3-2.5 ppm range.

-

-

¹H NMR (Experimental for Hexanal):

-

¹³C NMR (Predicted for this compound):

-

The carbonyl carbon is expected around δ 202 ppm.

-

The carbon bonded to fluorine (-CH₂F) will be significantly shifted downfield and will show a large one-bond C-F coupling constant (¹JCF ≈ 165 Hz), appearing as a doublet around δ 83 ppm.

-

-

¹⁹F NMR (Predicted for this compound):

-

A single signal, likely a triplet of triplets, is expected around δ -218 ppm, characteristic of a primary fluoroalkane.

-

Mass Spectrometry (MS):

-

This compound (Predicted): The molecular ion peak (M⁺) would be observed at m/z = 118. Key fragmentation patterns would include the loss of the fluorine atom and alpha-cleavage adjacent to the carbonyl group.

-

Hexanal (Experimental): The molecular ion peak is at m/z = 100. Common fragments are observed at m/z = 82 (loss of H₂O), 72, 57, and 44 (McLafferty rearrangement).

Experimental Protocols

Proposed Synthesis of this compound via Oxidation of 6-Fluorohexan-1-ol

This protocol describes a representative procedure using Pyridinium Chlorochromate (PCC), a mild oxidizing agent that typically converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8][9]

Materials:

-

6-Fluorohexan-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of 6-fluorohexan-1-ol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 eq) is added to the solution in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Proposed workflow for this compound synthesis.

Role in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. While specific applications of this compound in drug development are not extensively documented, its properties suggest several potential roles:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug molecule. The terminal position of the fluorine in this compound makes it a potential building block for introducing metabolic stability at the end of an alkyl chain in a larger molecule.

-

Conformational Control: The steric bulk and electronic nature of the C-F bond can influence the conformational preferences of a molecule. This can be exploited to lock a drug molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

-

Modified Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. The calculated LogP of this compound is slightly lower than that of hexanal, suggesting that terminal monofluorination might not drastically increase lipophilicity, offering a subtle way to modulate this property.

Caption: Fluorine as a metabolic blocker in drug design.

Conclusion

This compound represents an interesting case study in the effects of terminal fluorination on a simple aliphatic aldehyde. The presence of the fluorine atom significantly alters its physicochemical properties, leading to a higher boiling point, density, and flash point compared to its non-fluorinated counterpart, hexanal. Furthermore, the inductive effect of fluorine is predicted to enhance the reactivity of the carbonyl group towards nucleophiles. While detailed experimental and application data for this compound remain limited, its structural features make it a potentially valuable building block for medicinal chemists seeking to introduce fluorine for the modulation of metabolic stability and other key drug-like properties. Further research into the synthesis, reactivity, and biological evaluation of this and similar fluorinated aldehydes is warranted to fully explore their potential in drug discovery and development.

References

- 1. Hexanal, 6-fluoro- | C6H11FO | CID 9769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66-25-1 CAS MSDS (Hexanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Hexanal | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. webqc.org [webqc.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Synthesis of 6-Fluorohexanal via Swern Oxidation of 6-Fluoro-1-hexanol

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 6-Fluorohexanal is a valuable fluorinated aliphatic aldehyde that can serve as a building block in the synthesis of various biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound from its corresponding primary alcohol, 6-fluoro-1-hexanol, utilizing the Swern oxidation. The Swern oxidation is a reliable and mild method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered organic base such as triethylamine.[1][2] This method is renowned for its high yields and compatibility with a wide array of functional groups, making it an excellent choice for this transformation while avoiding the use of toxic chromium-based reagents.[2]

Reaction Scheme

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 6-fluoro-1-hexanol | 120.17[3] | 1.20 g | 10.0 |

| Oxalyl chloride | 126.93 | 1.0 mL (1.42 g) | 11.2 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 1.7 mL (1.87 g) | 24.0 |

| Triethylamine (Et3N) | 101.19 | 7.0 mL (5.06 g) | 50.0 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Diethyl ether | - | As needed for extraction | - |

| Saturated aq. NH4Cl | - | As needed for workup | - |

| Brine (Saturated aq. NaCl) | - | As needed for workup | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed for drying | - |

Equipment

-

Three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Two addition funnels

-

Thermometer

-

Nitrogen inlet

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere. Charge the flask with 50 mL of anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Add oxalyl chloride (1.0 mL, 11.2 mmol) to the cooled DCM. To this solution, add a solution of dimethyl sulfoxide (1.7 mL, 24.0 mmol) in 10 mL of anhydrous DCM dropwise via an addition funnel over 15 minutes. Ensure the internal temperature does not rise above -65 °C. Stir the resulting solution for an additional 15 minutes at -78 °C.[1][4]

-

Alcohol Addition: Prepare a solution of 6-fluoro-1-hexanol (1.20 g, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining the internal temperature below -65 °C. Stir the mixture for 45 minutes at -78 °C after the addition is complete.[1]

-

Base Quenching: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture. During this addition, a thick white precipitate will form. After the addition is complete, allow the reaction mixture to stir at -78 °C for 15 minutes before removing the cooling bath and allowing it to warm to room temperature over approximately 30 minutes.[1]

-

Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH4Cl, 50 mL of water, and 50 mL of brine.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: The crude product will contain volatile and malodorous dimethyl sulfide.[1] All concentration steps should be performed in a well-ventilated fume hood. The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Characterization

The final product, this compound, can be characterized by standard spectroscopic methods:

-

¹H NMR: The presence of the aldehyde proton can be confirmed by a characteristic peak around δ 9.8 ppm.

-

¹⁹F NMR: A triplet around δ -218 ppm is indicative of the fluorine atom adjacent to a methylene group.

-

IR Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

Experimental Workflow Diagram

Caption: Workflow for the Swern oxidation of 6-fluoro-1-hexanol.

Safety Precautions

-

The Swern oxidation should be performed in a well-ventilated fume hood due to the generation of acutely toxic carbon monoxide and the malodorous byproduct, dimethyl sulfide.[1]

-

Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction is highly exothermic and requires careful temperature control to avoid side reactions.

-

Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide to odorless dimethyl sulfoxide.[1]

References

Application Note: Purification of 6-Fluorohexanal using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-fluorohexanal using column chromatography. Aldehydes can be challenging to purify due to their reactivity, particularly their sensitivity to acidic conditions which can be present on standard silica gel. This document outlines a robust methodology using a neutralized stationary phase to minimize degradation and side-product formation, ensuring high purity of the final product. The protocol includes recommendations for stationary phase selection, mobile phase optimization using Thin Layer Chromatography (TLC), and a step-by-step guide to the column chromatography process.

Introduction

This compound is a fluorinated aliphatic aldehyde of interest in organic synthesis and as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorine atom can impart unique properties to target molecules. However, like many aldehydes, this compound can be prone to self-condensation, oxidation, and acetal formation, particularly during purification on silica gel, which is inherently acidic.[1][2] These side reactions can lead to lower yields and impure final products.

This protocol describes a method for the purification of this compound using flash column chromatography on silica gel that has been treated with a base to neutralize acidic sites. This approach is designed to be broadly applicable for the purification of sensitive aldehydes.

Experimental Protocols

Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Triethylamine (Et3N)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate stain

-

Rotary evaporator

-

Collection tubes

-

Standard laboratory glassware

Mobile Phase Optimization using Thin Layer Chromatography (TLC)

-

Prepare Eluent Systems: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add 0.1% (v/v) triethylamine to each eluent to neutralize the silica.[1]

-

Spot TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

-

Develop TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems.

-

Visualize Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Since aliphatic aldehydes are often not UV-active, staining with potassium permanganate followed by gentle heating is necessary to visualize the spots.

-

Select Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.3 for this compound, with good separation from any impurities.[1]

Column Chromatography Protocol

-

Column Preparation (Dry Packing):

-

Secure a glass chromatography column vertically.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Carefully pour the dry silica gel into the column.[3]

-

Gently tap the column to ensure even packing.

-

-

Column Equilibration:

-

Add the selected mobile phase (containing 0.1% triethylamine) to the top of the column.

-

Use air pressure to gently push the solvent through the silica gel until it is fully wetted and equilibrated. Ensure no cracks or channels form in the silica bed.[3]

-

-

Sample Loading (Dry Loading):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully add the silica-adsorbed sample to the top of the column.

-

Add a thin layer of sand on top of the sample.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

-

Begin eluting the column, collecting fractions in test tubes.[4]

-

Continuously monitor the collected fractions by TLC to determine which fractions contain the purified this compound.

-

-

Product Isolation:

-

Combine the pure fractions containing this compound.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Data Presentation

The following tables represent hypothetical data for the purification of this compound.

Table 1: TLC Mobile Phase Optimization

| Hexane:Ethyl Acetate (+0.1% Et3N) | Rf of this compound | Separation from Impurities |

| 95:5 | 0.55 | Poor |

| 90:10 | 0.42 | Moderate |

| 85:15 | 0.31 | Good |

| 80:20 | 0.20 | Good |

Table 2: Purification Results

| Parameter | Before Column Chromatography | After Column Chromatography |

| Mass | 5.0 g | 4.1 g |

| Purity (by GC-MS) | 85% | >98% |

| Yield | - | 82% |

| Appearance | Pale yellow oil | Colorless oil |

Workflow Diagram

Caption: Workflow for the purification of this compound.

References

Application Note: GC-MS Protocol for the Analysis of 6-Fluorohexanal

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 6-Fluorohexanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, designed to serve as a comprehensive guide for researchers.

Introduction

This compound is a fluorinated aldehyde of interest in various fields, including pharmaceutical and materials science research. Accurate and sensitive quantification of this compound is crucial for understanding its chemical properties, reactivity, and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note details a robust GC-MS method for the analysis of this compound.

Given the volatile nature of this compound and the presence of a reactive aldehyde group, this protocol incorporates derivatization to enhance thermal stability and chromatographic performance. The method is based on established principles for the analysis of volatile fluorinated compounds and aldehydes.[2][3]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and instrumentation.

2.1. Sample Preparation (with Derivatization)

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is recommended to convert the volatile and reactive aldehyde into a more stable oxime derivative, which improves chromatographic peak shape and detection sensitivity.[3][4][5]

Materials:

-

Sample containing this compound

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Organic solvent (e.g., Iso-octane, Dichloromethane, Hexane)[1]

-

Reagent-grade water

-

Buffer solution (e.g., pH 4-5)

-

Internal Standard (e.g., d4-Hexanal or other suitable deuterated aldehyde)

-

2 mL GC vials with PTFE-lined septa

Procedure:

-

Sample Dilution: Dilute the sample containing this compound in a suitable volatile organic solvent to an expected concentration range of 0.1 to 1 mg/mL.[6]

-

Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample.

-

Derivatization Reaction:

-

In a clean GC vial, combine 500 µL of the diluted sample with 500 µL of a 10 mg/mL PFBHA solution (in buffer).

-

Vortex the mixture for 1 minute.

-

Incubate the vial at 60°C for 30 minutes to facilitate the derivatization reaction.

-

-

Extraction:

-

After incubation, allow the vial to cool to room temperature.

-

Add 500 µL of an immiscible organic solvent (e.g., hexane).

-

Vortex for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.

-

Centrifuge for 5 minutes at 3000 rpm to separate the layers.[6]

-

-

Sample Transfer: Carefully transfer the upper organic layer into a clean GC vial for analysis.

2.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source | Electron Ionization (EI) or Chemical Ionization (CI)[2][7][8] |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV (for EI mode) |

| Mass Scan Range | m/z 40-500 |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification) |

Data Presentation

3.1. Quantitative Data

The following table summarizes the expected quantitative data for the PFBHA derivative of this compound. These values are estimates based on similar compounds and should be experimentally determined. The molecular weight of this compound is 118.15 g/mol .[9]

| Analyte | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound-PFBHA Oxime | 10 - 15 | 181 (pentafluorotropylium) | e.g., 294 [M-HF]+ | < 1 | < 5 |

| Internal Standard | Variable | Variable | Variable | N/A | N/A |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and must be determined experimentally through method validation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

References

- 1. Sample preparation GC-MS [scioninstruments.com]

- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hexanal, 6-fluoro- | C6H11FO | CID 9769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 6-Fluorohexanal in Wittig Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones. This method is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemistry.[1][2][3][4][5] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. 6-Fluorohexanal, a fluorinated aliphatic aldehyde, serves as a key building block for the synthesis of novel fluoroalkenes, which are of considerable interest in medicinal chemistry.

These application notes provide a comprehensive guide to utilizing this compound in Wittig reactions. Included are a detailed reaction mechanism, a general experimental protocol, and recommendations for purification and analysis.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[1][2][5] This initial step forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane.[1][3][5] The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[2][6] The formation of the highly stable phosphorus-oxygen double bond is a key driving force for this reaction.[6]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

-

Non-stabilized ylides (where the R group on the ylide is alkyl or another electron-donating group) typically lead to the formation of (Z)-alkenes.[1][3]

-

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes.[1][3]

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Wittig reaction between this compound and a phosphorus ylide generated in situ from a phosphonium salt. Researchers should note that reaction conditions may require optimization based on the specific ylide employed.

Materials:

-

This compound

-

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group)

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Reagents and solvents for workup and purification (e.g., water, brine, organic solvent for extraction, magnesium sulfate or sodium sulfate for drying, silica gel for chromatography)

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (typically 0 °C or -78 °C, depending on the base).

-

Slowly add the strong base dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

-

Allow the mixture to stir for a specified time (e.g., 30 minutes to 1 hour) to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve this compound in a small amount of the anhydrous solvent.

-

Slowly add the this compound solution to the ylide mixture at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours) until the reaction is complete (monitored by TLC).

-

-

Workup:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

The crude product often contains triphenylphosphine oxide as a major byproduct, which can be challenging to remove.[4]

-

Purification is typically achieved by column chromatography on silica gel.

-

Alternatively, recrystallization can be employed for solid products.[7][8]

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

-

Data Presentation

The following table provides a template for recording and comparing quantitative data from Wittig reactions involving this compound.

| Entry | Wittig Reagent | Base/Solvent | Reaction Time (h) | Product | Yield (%) | E/Z Ratio | Spectroscopic Data (¹H, ¹³C, ¹⁹F NMR, MS) |

| 1 | [Insert Ylide] | [Insert Base/Solvent] | [Insert Time] | [Insert Product Structure] | [Insert Yield] | [Insert Ratio] | [Insert Data] |

| 2 | [Insert Ylide] | [Insert Base/Solvent] | [Insert Time] | [Insert Product Structure] | [Insert Yield] | [Insert Ratio] | [Insert Data] |

| ... | ... | ... | ... | ... | ... | ... | ... |

Visualizations

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Wittig Reaction with this compound

Caption: Experimental workflow from starting materials to product analysis.

Logical Relationship of Key Steps

Caption: Logical flow of the key stages in the synthesis.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Reductive Amination of 6-Fluorohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction transforms a carbonyl group, such as in an aldehyde or ketone, into an amine through an intermediate imine.[1][2] The process is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of biologically active molecules. This application note provides detailed protocols for the reductive amination of 6-fluorohexanal, a valuable fluorinated building block, with various primary and secondary amines.

The reaction typically proceeds in two stages: the formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or iminium ion.[1] This intermediate is then reduced in situ to the corresponding amine.[1] For direct reductive amination, the carbonyl compound, amine, and a selective reducing agent are combined in a one-pot procedure.[1][3]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1][4][5] Sodium triacetoxyborohydride has emerged as a particularly mild and selective reagent, well-suited for the reductive amination of aldehydes.[4][6][7] It offers the advantage of being non-toxic and moisture-stable, and it does not readily reduce the starting aldehyde, thus minimizing side reactions.[3] Reactions with sodium triacetoxyborohydride are often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6][7]

General Workflow for Reductive Amination of this compound

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

The following protocols describe the reductive amination of this compound with a primary amine (benzylamine) and a secondary amine (dimethylamine) using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: Synthesis of N-Benzyl-6-fluorohexylamine

This protocol details the reaction of this compound with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N,N-Dimethyl-6-fluorohexylamine

This protocol outlines the reaction of this compound with dimethylamine.

Materials:

-

This compound

-

Dimethylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N) (if using dimethylamine hydrochloride)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.0-1.5 eq) in THF. If using dimethylamine hydrochloride, add the salt followed by triethylamine (1.1-1.6 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

-

Extract the product into dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by an appropriate method, such as distillation or column chromatography, if required.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reductive amination of aliphatic aldehydes, which can be considered representative for this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for Reductive Amination of this compound

| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |

| Amine | Benzylamine | Dimethylamine |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) |

| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1 : 1.0-1.2 : 1.2-1.5 | 1 : 1.0-1.5 : 1.2-1.5 |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 12-24 hours |